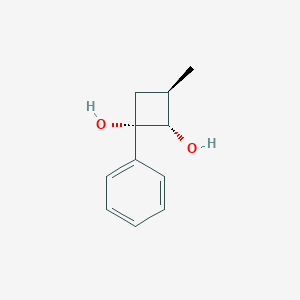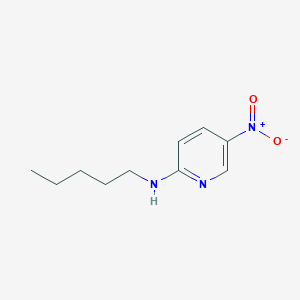
5-nitro-N-pentylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-N-pentylpyridin-2-amine is an organic compound with the molecular formula C10H15N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The nitro group attached to the pyridine ring significantly influences its chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-pentylpyridin-2-amine typically involves the nitration of N-pentylpyridin-2-amine. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-nitro-N-pentylpyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less frequently applied to nitro compounds.
Major Products Formed
Reduction: The major product is 5-amino-N-pentylpyridin-2-amine.
Substitution: Products vary depending on the nucleophile used, resulting in various substituted pyridine derivatives.
Oxidation: Oxidation products are less common but can include pyridine N-oxides.
Applications De Recherche Scientifique
5-nitro-N-pentylpyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms involving nitro compounds.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition, particularly those involving nitro group reduction.
Industry: The compound can be used in the production of dyes, pigments, and other materials where nitro groups are beneficial for color properties and stability
Mécanisme D'action
The mechanism of action of 5-nitro-N-pentylpyridin-2-amine involves its interaction with biological molecules through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the generation of reactive oxygen species, which can have various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-nitro-2-aminopyridine: Similar in structure but lacks the pentyl group, which affects its solubility and reactivity.
2-nitropyridine: Lacks the amino and pentyl groups, making it less versatile in chemical reactions.
N-pentylpyridin-2-amine: Lacks the nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness
5-nitro-N-pentylpyridin-2-amine is unique due to the presence of both the nitro and pentyl groups. The nitro group enhances its reactivity in reduction and substitution reactions, while the pentyl group improves its solubility in organic solvents and its potential for biological interactions .
Propriétés
Numéro CAS |
922719-02-6 |
|---|---|
Formule moléculaire |
C10H15N3O2 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
5-nitro-N-pentylpyridin-2-amine |
InChI |
InChI=1S/C10H15N3O2/c1-2-3-4-7-11-10-6-5-9(8-12-10)13(14)15/h5-6,8H,2-4,7H2,1H3,(H,11,12) |
Clé InChI |
JCUIZTMBXZNMNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC1=NC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{3-[6-(2-Chlorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14186258.png)
![Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate](/img/structure/B14186262.png)
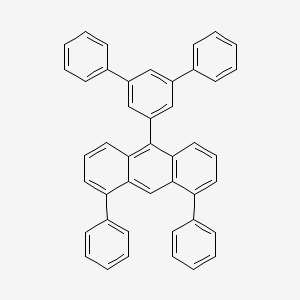

![Benzenemethanamine, N-[2-(phenylmethyl)phenyl]-](/img/structure/B14186271.png)



![2-[3-(Benzyloxy)-4-methoxyphenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14186300.png)
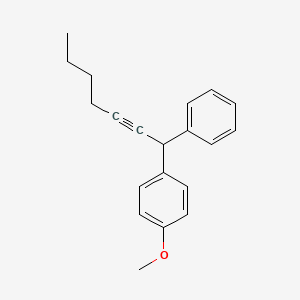
![6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid](/img/structure/B14186309.png)
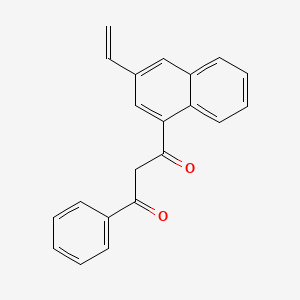
![8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole](/img/structure/B14186321.png)
